

Application Notes and Protocols for VU0810464 in Mouse Models

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Compound of Interest

Compound Name: VU0810464

Cat. No.: B2373868

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These application notes provide a comprehensive overview of the use of **VU0810464**, a selective G protein-gated inwardly rectifying potassium (GIRK) channel activator, in preclinical mouse models. The following sections detail its mechanism of action, pharmacokinetic profile, and established protocols for behavioral and physiological assessments.

Mechanism of Action

VU0810464 is a non-urea-based small molecule that acts as a positive allosteric modulator of GIRK channels, with enhanced selectivity for neuronal Kir3.1/3.2 channels over cardiac Kir3.1/3.4 channels.^{[1][2]} GIRK channels are critical regulators of neuronal excitability. Their activation leads to potassium ion efflux, hyperpolarizing the neuron and making it less likely to fire an action potential. This mechanism is downstream of many G protein-coupled receptors (GPCRs), particularly those coupled to Gαi/o proteins. By activating GIRK channels, **VU0810464** can modulate neuronal activity and has shown efficacy in models of stress and cognitive function.^{[1][3]}

Quantitative Data Summary

The following tables summarize the available quantitative data for **VU0810464** administration in mouse models.

Table 1: Dosage and Administration of **VU0810464** in Mouse Behavioral Models

Experimental Model	Dosing Route	Vehicle	Dose(s)	Species/Strain	Key Findings	Reference(s)
Stress-Induced Hyperthermia	Intraperitoneal (i.p.)	20% β -hydroxypropyl cyclodextrin in sterile water	3, 10, 30 mg/kg	C57BL/6J mice	Dose-dependent reduction of stress-induced hyperthermia.	[1]
Object Location Memory	Intracerebroventricular (i.c.v.)	Not specified	"Low dose": ~0.52 - 2.62 mg/kg* "High dose": ~1.05 - 5.25 mg/kg*	C57BL/6J mice	Low dose reversed amyloid- β -induced memory deficits; high dose impaired memory in healthy mice.	[3]

*Dosage in mg/kg for the object location memory study is an estimation calculated from the reported molar concentrations of 0.75 mM and 1.5 mM, the molecular weight of **VU0810464** (349.83 g/mol), and a typical intracerebroventricular injection volume range of 2-10 μ L in mice.

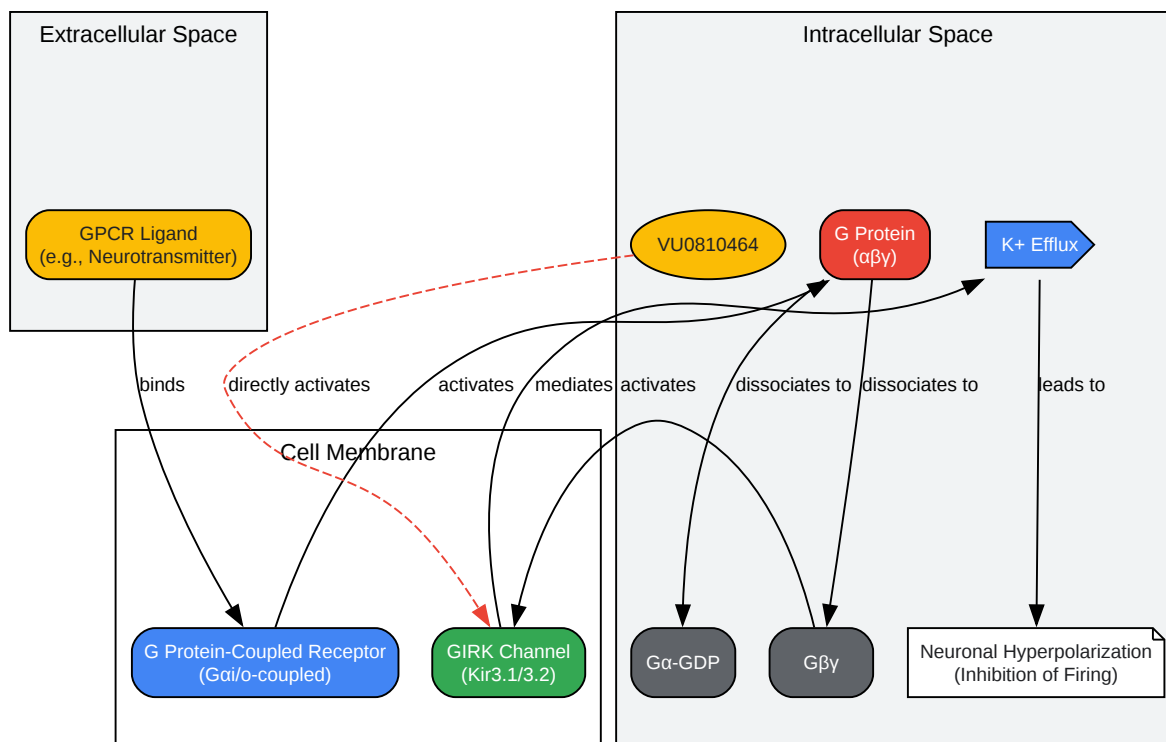
Table 2: Pharmacokinetic Properties of **VU0810464** in Mice

Parameter	Value	Administration Route	Reference(s)
Half-life ($t_{1/2}$)	~20 minutes (plasma and brain)	Intraperitoneal (i.p.)	[1]
Brain Penetration ($K_{p,uu}$)	0.83	Intraperitoneal (i.p.)	[1]
Clearance (CL)	Data not available	-	-
Volume of Distribution (V_d)	Data not available	-	-

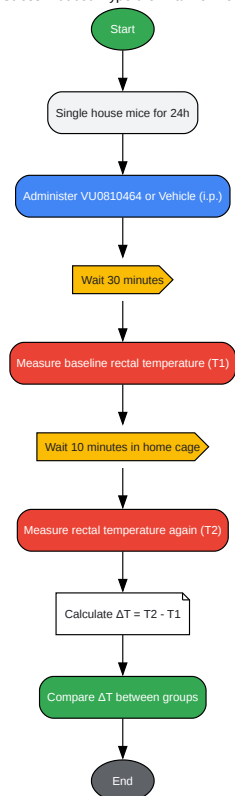
Signaling Pathway

VU0810464 directly activates GIRK channels, which are key effectors in GPCR signaling pathways. The diagram below illustrates this mechanism.

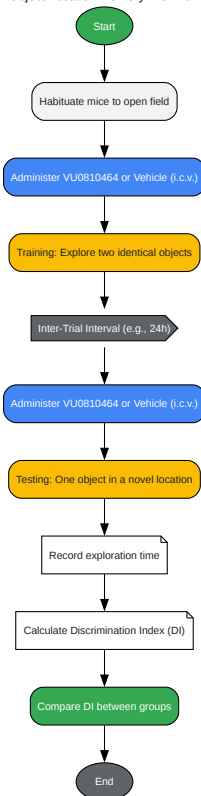
VU0810464 Signaling Pathway



Stress-Induced Hyperthermia Workflow



Object Location Memory Workflow



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References

- 1. Investigating memory updating in mice using the Objects in Updated Locations (OUL) task - PMC [pmc.ncbi.nlm.nih.gov]
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